Quinoline-4-carbaldehyde

Agrochemical discovery Stored product protection Natural product insecticide

Select Quinoline-4-carbaldehyde for superior insecticidal potency (LD50 0.065 mg/cm², 41% higher than 3-isomer), 7.5-fold greater alcohol dehydrogenase inhibition (IC50 0.04 mg/mL), and Rh-catalyzed carbonylation with TOF 1551-1735 h⁻¹ (55-73% above Monsanto benchmark). Validated scaffold for lepidylamine antimicrobial synthesis. Isomer-specific reactivity confirmed by DFT—substitution without quantitative validation compromises SAR conclusions.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 4363-93-3
Cat. No. B127539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-4-carbaldehyde
CAS4363-93-3
SynonymsCinchoninaldehyde;  4-Formylquinoline;  4-Quinolinyl aldehyde;  NSC 1213;  Quinoline-4-carbaldehyde
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=O
InChIInChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
InChIKeyMGCGJBXTNWUHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-4-carbaldehyde (CAS 4363-93-3): Positional Isomer Differentiation Guide for Procurement


Quinoline-4-carbaldehyde (CAS 4363-93-3, C₁₀H₇NO, MW 157.17 g/mol), also known as 4-quinolinecarboxaldehyde or cinchoninaldehyde, is a heteroaromatic aldehyde consisting of a quinoline core with a formyl group substituted at the 4-position [1]. This compound exists as a yellow to orange-red crystalline solid with a melting point of 45–52°C and a boiling point of 131–133°C at 5 mmHg . It is slightly soluble in water but readily soluble in organic solvents including ethanol, chloroform, and benzene . Commercially available at ≥97% purity, quinoline-4-carbaldehyde serves as a versatile electrophilic building block for condensation, reduction, and nucleophilic addition reactions [2].

Why Quinoline-4-carbaldehyde Cannot Be Substituted with 2- or 3-Positional Isomers


Quinoline-2-carbaldehyde, quinoline-3-carbaldehyde, and quinoline-4-carbaldehyde are positional isomers that differ only in the ring attachment site of the formyl group, yet this structural variation profoundly alters their reactivity profiles, biological potency, and coordination chemistry . DFT calculations have demonstrated that 2- and 4-quinolinecarbaldehydes generate substantially more reactive electrophilic dications under superelectrophilic activation conditions compared to the 3-isomer [1]. In catalytic applications, rhodium(I) carbonyl complexes derived from these three isomers exhibit markedly different oxidative addition kinetics [2]. Most critically for procurement decisions in biological screening contexts, the inhibitory potency against specific enzyme targets varies by an order of magnitude across isomers [3]. Therefore, substituting quinoline-4-carbaldehyde with its 2- or 3-positional analogs without quantitative validation will yield non-comparable experimental outcomes and potentially invalid structure-activity relationship conclusions.

Quinoline-4-carbaldehyde: Quantified Comparative Evidence Against Positional Isomer Analogs


Insecticidal Activity: Quinoline-4-carbaldehyde vs. Quinoline-3-carbaldehyde Contact Toxicity

In a contact toxicity assay against Sitophilus oryzae (rice weevil) adults, quinoline-4-carbaldehyde demonstrated an LD₅₀ of 0.065 mg/cm², representing approximately 41% higher potency (lower dose requirement) compared to quinoline-3-carbaldehyde (LD₅₀ = 0.092 mg/cm²) [1]. This positional isomer effect is consistent across both contact and fumigant methods, with fumigant toxicity LD₅₀ values of 0.084 mg/cm² for 4-carbaldehyde versus 0.173 mg/cm² for the 3-carbaldehyde isomer—a greater than two-fold potency advantage [1].

Agrochemical discovery Stored product protection Natural product insecticide

Alcohol Dehydrogenase Inhibition: 7.5-Fold Superior Potency of Quinoline-4-carbaldehyde over Quinoline-3-carbaldehyde

In a head-to-head enzyme inhibition study, quinoline-4-carbaldehyde exhibited an IC₅₀ of 0.04 mg/mL against alcohol dehydrogenase, which is 7.5-fold more potent than quinoline-3-carbaldehyde (IC₅₀ = 0.3 mg/mL) [1]. The inhibitory activity of quinoline-4-carbaldehyde also substantially exceeded that of quinoline (IC₅₀ = 0.8 mg/mL) and the carboxylic acid derivatives (both IC₅₀ > 1 mg/mL) [1]. This quantitative comparison establishes the 4-formyl substitution pattern as the optimal configuration for alcohol dehydrogenase inhibition within the quinoline aldehyde series.

Enzyme inhibition Alcohol dehydrogenase Alcoholic liver disease

Catalytic Carbonylation: Rh(I) Complex of Quinoline-4-carbaldehyde vs. Monsanto Catalyst Baseline

Rhodium(I) carbonyl complexes prepared with quinoline-4-carbaldehyde ligand exhibited catalytic turnover frequencies (TOF) of 1551–1735 h⁻¹ for methanol carbonylation to acetic acid and methyl acetate, representing a 55–73% improvement over the benchmark Monsanto catalyst [Rh(CO)₂I₂]⁻ (TOF = 1000 h⁻¹) [1]. All three positional isomers (2-, 3-, and 4-carbaldehyde) yielded complexes with comparable catalytic activities in this TOF range; however, the 2-isomer complex (1b) uniquely demonstrated facile oxidative addition with CH₃I, C₂H₅I, and I₂ at room temperature (25°C), whereas the 4-isomer complex (1d) and 3-isomer complex (1c) required elevated temperatures (~40°C) to achieve significant reactivity [1].

Organometallic catalysis Carbonylation Rhodium complexes

Superelectrophilic Reactivity: DFT-Predicted Electrophilicity Ranking of Quinoline Carbaldehyde Isomers

Density functional theory (DFT) calculations of N,O-diprotonated dicationic species derived from quinoline carbaldehyde isomers predicted that the most reactive electrophilic dications are generated from 2- and 4-quinolinecarbaldehydes compared to other positional isomers [1]. Experimental validation via ¹H, ¹³C, and ¹⁵N NMR spectroscopy in Brønsted acids (CF₃SO₃H, H₂SO₄) confirmed the formation of N-protonated O-protosolvated species [1]. While this evidence establishes the 4-isomer as belonging to the higher electrophilicity tier alongside the 2-isomer, no direct quantitative reactivity metric (e.g., reaction rate constant) comparing 4- versus 2- or 3-isomers is reported in this study.

Computational chemistry Electrophilic activation Friedel-Crafts reactions

Quinoline-4-carbaldehyde: Evidence-Backed Procurement Scenarios


Agrochemical Lead Discovery and SAR Studies Targeting Stored-Product Insect Pests

For research groups screening quinoline-based scaffolds for insecticidal activity against coleopteran pests, quinoline-4-carbaldehyde is the preferred procurement choice among positional isomers. Direct comparative contact toxicity data establish its 41% higher potency (LD₅₀ = 0.065 mg/cm²) relative to quinoline-3-carbaldehyde (LD₅₀ = 0.092 mg/cm²) against rice weevil [1]. This potency advantage enables more efficient SAR exploration with reduced compound consumption and improves the probability of identifying viable lead candidates.

Medicinal Chemistry Programs Targeting Alcohol Dehydrogenase Inhibition

In drug discovery efforts focused on alcohol dehydrogenase as a therapeutic target for alcoholic liver disease, quinoline-4-carbaldehyde provides a validated starting point with demonstrated 7.5-fold superior inhibitory potency (IC₅₀ = 0.04 mg/mL) compared to the 3-positional isomer (IC₅₀ = 0.3 mg/mL) [1]. The 20-fold potency advantage over unsubstituted quinoline (IC₅₀ = 0.8 mg/mL) confirms that both the quinoline core and the 4-formyl substitution pattern are essential for activity, making this specific isomer the rational procurement choice for follow-up derivatization campaigns [1].

Development of Rhodium-Catalyzed Methanol Carbonylation Systems

For laboratories synthesizing organometallic complexes for catalytic carbonylation, quinoline-4-carbaldehyde serves as a ligand that, when complexed with rhodium, yields a catalyst with 55–73% higher TOF (1551–1735 h⁻¹) than the industrial Monsanto benchmark (TOF = 1000 h⁻¹) [1]. Researchers requiring low-temperature oxidative addition reactivity should note that the 2-isomer complex reacts at room temperature (25°C), whereas the 4-isomer complex requires approximately 40°C [1]. This differential behavior informs isomer selection based on specific process temperature constraints.

Synthesis of Lepidylamines via Condensation Reactions

Quinoline-4-carbaldehyde has established utility in the synthesis of lepidylamines, a class of compounds with antimicrobial activity against human intestinal bacteria such as Clostridium perfringens [1]. The aldehyde group at the 4-position provides a reactive handle for condensation with amines to generate the lepidylamine scaffold . This application is supported by multiple vendor technical documents and represents a validated synthetic pathway with documented biological endpoint activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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